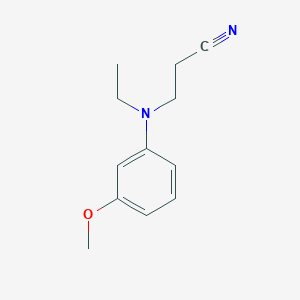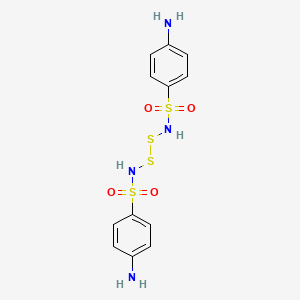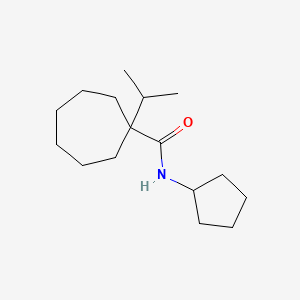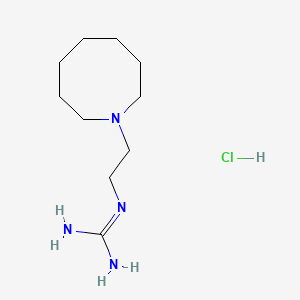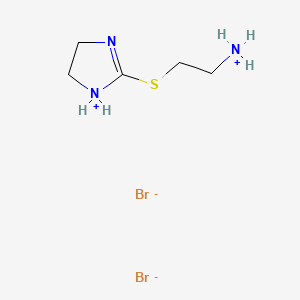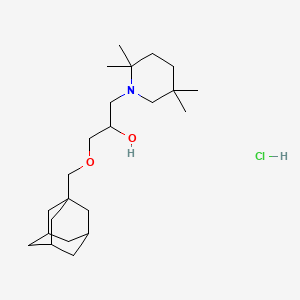
1-Piperidineethanol, alpha-(1-adamantylmethoxymethyl)-2,2,5,5-tetramethyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidineethanol, alpha-(1-adamantylmethoxymethyl)-2,2,5,5-tetramethyl-, hydrochloride is a complex organic compound with a unique structure that includes a piperidine ring, an adamantyl group, and multiple methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidineethanol, alpha-(1-adamantylmethoxymethyl)-2,2,5,5-tetramethyl-, hydrochloride typically involves multiple steps. One common approach is the reaction of 1-adamantylmethanol with piperidine in the presence of a suitable catalyst to form the intermediate product. This intermediate is then reacted with 2,2,5,5-tetramethyl-1-piperidineethanol under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, pressures, and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-Piperidineethanol, alpha-(1-adamantylmethoxymethyl)-2,2,5,5-tetramethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-Piperidineethanol, alpha-(1-adamantylmethoxymethyl)-2,2,5,5-tetramethyl-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 1-Piperidineethanol, alpha-(1-adamantylmethoxymethyl)-2,2,5,5-tetramethyl-, hydrochloride involves its interaction with specific molecular targets. The adamantyl group provides a rigid framework that can enhance binding affinity to target proteins or enzymes. The piperidine ring can interact with receptors or ion channels, modulating their activity. The overall effect depends on the specific biological context and the molecular pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Piperidineethanol, alpha-(1-adamantyl)-2,2,5,5-tetramethyl-, hydrochloride
- 1-Piperidineethanol, alpha-(1-adamantylmethoxymethyl)-2,2,5,5-trimethyl-, hydrochloride
Uniqueness
1-Piperidineethanol, alpha-(1-adamantylmethoxymethyl)-2,2,5,5-tetramethyl-, hydrochloride is unique due to the presence of both the adamantyl group and the multiple methyl groups, which confer specific chemical and physical properties. These structural features can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
73790-74-6 |
|---|---|
Formule moléculaire |
C23H42ClNO2 |
Poids moléculaire |
400.0 g/mol |
Nom IUPAC |
1-(1-adamantylmethoxy)-3-(2,2,5,5-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C23H41NO2.ClH/c1-21(2)5-6-22(3,4)24(15-21)13-20(25)14-26-16-23-10-17-7-18(11-23)9-19(8-17)12-23;/h17-20,25H,5-16H2,1-4H3;1H |
Clé InChI |
KQAHUBAVRJFUHD-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(N(C1)CC(COCC23CC4CC(C2)CC(C4)C3)O)(C)C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


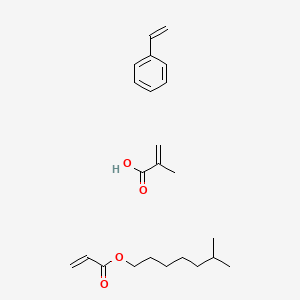
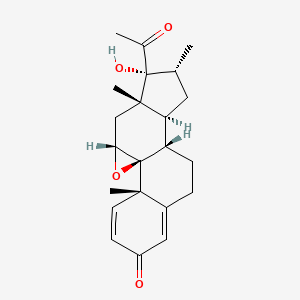
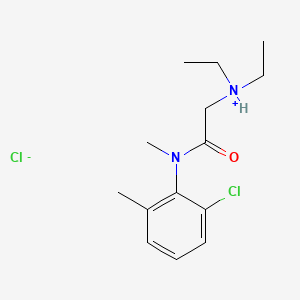
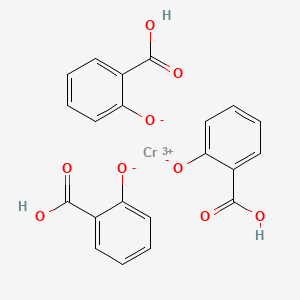

![[[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-)](/img/structure/B13764744.png)
